molecular formula C6H12NO3P B14417833 Phosphorous acid, cyanomethyl diethyl ester CAS No. 83298-38-8

Phosphorous acid, cyanomethyl diethyl ester

Cat. No.: B14417833
CAS No.: 83298-38-8
M. Wt: 177.14 g/mol
InChI Key: HZLJKFWGWZTBKZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorous acid, cyanomethyl diethyl ester can be synthesized through the nucleophilic substitution reaction of diethyl phosphite with bromoacetonitrile in the presence of a strong base . The reaction typically occurs under mild conditions and can be scaled up for industrial production.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Phosphorous acid, cyanomethyl diethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of phosphorous acid, cyanomethyl diethyl ester involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with electrophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Phosphorous acid, cyanomethyl diethyl ester can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its high reactivity and versatility in various chemical reactions. It is particularly valuable in the synthesis of complex organic molecules and has a wide range of applications in different fields .

Properties

CAS No.

83298-38-8

Molecular Formula

C6H12NO3P

Molecular Weight

177.14 g/mol

IUPAC Name

cyanomethyl diethyl phosphite

InChI

InChI=1S/C6H12NO3P/c1-3-8-11(9-4-2)10-6-5-7/h3-4,6H2,1-2H3

InChI Key

HZLJKFWGWZTBKZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(OCC)OCC#N

Origin of Product

United States

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